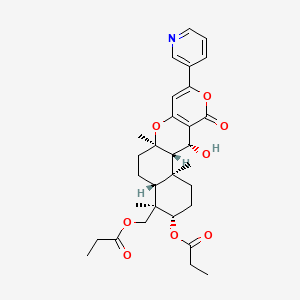
Pyripyropene N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyripyropene N is a natural product found in Aspergillus fumigatus with data available.
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Mechanism of Action
Pyripyropene N functions as an insecticide by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial for sterol metabolism in insects. By disrupting this metabolic pathway, this compound effectively reduces growth and survival rates in various insect larvae.
Case Studies
-
Insect Bioassays
- A study conducted on Plutella xylostella (diamondback moth) larvae demonstrated that this compound derivatives exhibited significant insecticidal activity. The compounds were tested using leaf-disk bioassays, where mortality rates were recorded over 24 and 48 hours. The results indicated a dose-dependent response, with certain derivatives showing higher efficacy than conventional insecticides .
-
Field Trials
- Field trials have shown that this compound can be utilized against a range of agricultural pests, particularly hemipteran species such as aphids and whiteflies. These pests are notorious for causing substantial damage to crops. The compound's low eco-toxicological impact makes it a promising candidate for sustainable pest management strategies .
Medical Applications
Cholesterol Metabolism
This compound has been explored for its potential therapeutic effects related to cholesterol metabolism. It selectively inhibits SOAT2 (Sterol O-Acyltransferase 2), which is implicated in cholesterol esterification processes.
Eigenschaften
Molekularformel |
C31H39NO8 |
|---|---|
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
[(1S,2S,5S,6R,7R,10R,18R)-18-hydroxy-2,6,10-trimethyl-16-oxo-5-propanoyloxy-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate |
InChI |
InChI=1S/C31H39NO8/c1-6-23(33)37-17-30(4)21-10-13-31(5)27(29(21,3)12-11-22(30)39-24(34)7-2)26(35)25-20(40-31)15-19(38-28(25)36)18-9-8-14-32-16-18/h8-9,14-16,21-22,26-27,35H,6-7,10-13,17H2,1-5H3/t21-,22+,26+,27-,29+,30+,31-/m1/s1 |
InChI-Schlüssel |
JXQHKJNUBWQYRK-VDRJQMDKSA-N |
Isomerische SMILES |
CCC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)CC)C)[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |
Kanonische SMILES |
CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)CC)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |
Synonyme |
pyripyropene N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















